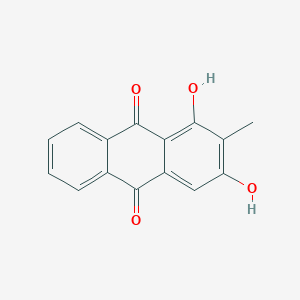
Rubiadin
Vue d'ensemble
Description
Applications De Recherche Scientifique
Rubiadin has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.
Biology: Studied for its role in plant metabolism and defense mechanisms.
Medicine: Exhibits anticancer, antiosteoporotic, hepatoprotective, neuroprotective, anti-inflammatory, antidiabetic, antioxidant, antibacterial, antimalarial, antifungal, and antiviral properties
Industry: Used as a natural dye in textiles and food products.
Mécanisme D'action
Target of Action
Rubiadin is a potent molecule with a wide range of pharmacological properties . It has been shown to have the highest binding affinity to targeted proteins in an in silico study .
Mode of Action
The exact mode of action of this compound is still largely unknown . It is believed to interact with its targets, leading to changes that result in its various pharmacological effects
Biochemical Pathways
This compound is biosynthesized via the polyketide and chorismate/o-succinylbenzoic acid pathways . It affects various biochemical pathways, leading to its wide range of pharmacological effects .
Pharmacokinetics
This compound may be rapidly metabolized, as suggested by a human liver microsomal (HLM) stability assay .
Result of Action
This compound has been reported to have anticancer, antiosteoporotic, hepatoprotective, neuroprotective, anti-inflammatory, antidiabetic, antioxidant, antibacterial, antimalarial, antifungal, and antiviral properties . The molecular and cellular effects of this compound’s action are likely to be diverse, given its wide range of pharmacological properties .
Analyse Biochimique
Biochemical Properties
Rubiadin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, biochemical analysis revealed the involvement of caspase-3, PARP cleavage, and DNA fragmentation in this compound-induced apoptosis .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being investigated .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It may also have effects on metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are currently being studied. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Rubiadin peut être synthétisé par une réaction en deux étapes à partir d'anhydride phtalique et de 2,6-dihydroxytoluène. La première étape implique une réaction de Friedel-Crafts avec du chlorure d'aluminium, suivie d'une cyclisation avec de l'acide sulfurique et de l'acide borique . Une autre méthode implique l'utilisation de cultures de cals de Damnacanthus major, où le jasmonate de méthyle est utilisé comme éliciteur pour stimuler la production de this compound .
Méthodes de production industrielle
La production industrielle de this compound implique souvent l'extraction de sources naturelles telles que Rubia cordifolia et Morinda citrifolia. Le processus d'extraction comprend généralement le séchage de la matière végétale, suivi de l'extraction par solvant et de la purification à l'aide de techniques chromatographiques .
Analyse Des Réactions Chimiques
Types de réactions
Rubiadin subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former différentes quinones.
Réduction : Il peut être réduit pour former des hydroquinones.
Substitution : this compound peut subir des réactions de substitution électrophile en raison de la présence de groupes hydroxyles.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions de substitution électrophile utilisent souvent des réactifs comme le brome ou le chlore en présence d'un catalyseur.
Principaux produits
Oxydation : Formation de diverses quinones.
Réduction : Formation d'hydroquinones.
Substitution : Formation de dérivés halogénés de this compound.
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme précurseur pour la synthèse d'autres dérivés d'anthraquinone.
Biologie : Étudié pour son rôle dans le métabolisme des plantes et les mécanismes de défense.
Médecine : Présente des propriétés anticancéreuses, antiostéoporotiques, hépatoprotectrices, neuroprotectrices, anti-inflammatoires, antidiabétiques, antioxydantes, antibactériennes, antimalariques, antifongiques et antivirales
Industrie : Utilisé comme colorant naturel dans les textiles et les produits alimentaires.
Mécanisme d'action
This compound exerce ses effets par le biais de diverses cibles et voies moléculaires. Il a été démontré qu'il interagissait avec les espèces réactives de l'oxygène (ROS), présentant ainsi des propriétés antioxydantes . This compound se lie également à des protéines spécifiques, ce qui peut contribuer à ses activités anticancéreuses et à ses autres activités pharmacologiques . Les mécanismes d'action exacts de nombreux de ses effets sont encore à l'étude .
Comparaison Avec Des Composés Similaires
Rubiadin est comparé à d'autres anthraquinones telles que l'alizarine, la purpurine et l'émodine. Ces composés partagent des structures similaires mais diffèrent dans leurs activités biologiques et leurs applications :
Alizarine : Utilisée principalement comme colorant et en histologie.
Purpurine : Connue pour ses propriétés antioxydantes et antimicrobiennes.
Emodine : Présente de fortes activités laxatives et anticancéreuses.
This compound est unique en raison de son large éventail d'activités biologiques et de son potentiel pour des applications thérapeutiques .
Propriétés
IUPAC Name |
1,3-dihydroxy-2-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c1-7-11(16)6-10-12(13(7)17)15(19)9-5-3-2-4-8(9)14(10)18/h2-6,16-17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZTUXPRIUZXMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90151651 | |
| Record name | Rubiadin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90151651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117-02-2 | |
| Record name | Rubiadin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rubiadin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rubiadin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90151651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 117-02-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RUBIADIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY0UH3X06R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Chlorophenyl)methylideneamino]ethanol](/img/structure/B91074.png)
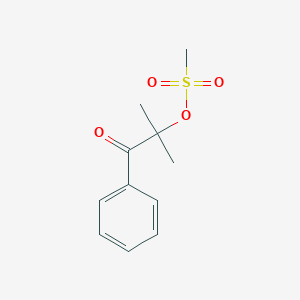
![2,2'-(1,4-Phenylene)bis(4H-benzo[d][1,3]oxazin-4-one)](/img/structure/B91077.png)
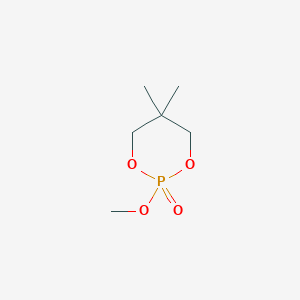
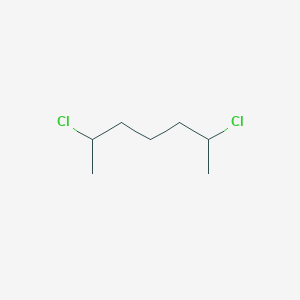
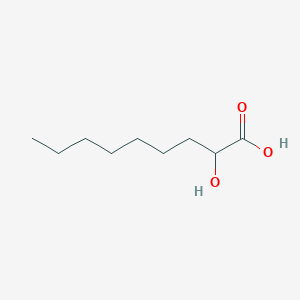
![1H-Pyrrole-2,5-dione, 1-[4-(2-benzoxazolyl)phenyl]-](/img/structure/B91085.png)
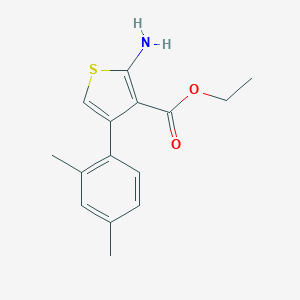

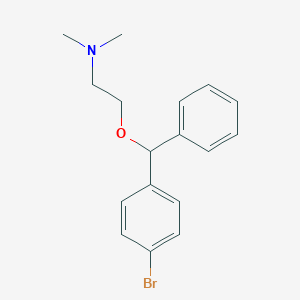
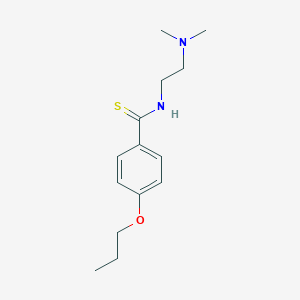
![2-[(2-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B91100.png)
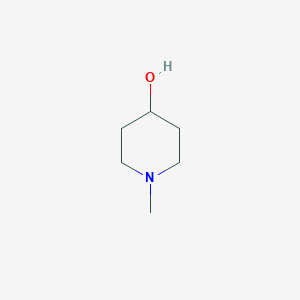
![Dibenzo[a,j]coronene](/img/structure/B91102.png)
